2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrimidine ring via a piperazine bridge, which is further substituted with a pyrrolidine group
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
This could result in the inhibition or modulation of the targets, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Given the reported targets of similar compounds, it’s likely that this compound affects pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Based on the reported activities of similar compounds, it’s likely that this compound could have antioxidative and antibacterial properties . It may also affect the cell cycle .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 2-{4-[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is known to interact with various enzymes and proteins . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . For example, it has been reported to have antioxidative and antibacterial properties . It can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to bind to and inhibit various enzymes suggests that it may exert its effects at the molecular level through these interactions .
Metabolic Pathways
Given its structural features, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting a suitable nitrile with formamide in the presence of a base, followed by cyclization.
Formation of the Piperazine Bridge: The piperazine bridge is introduced by reacting the pyrimidine derivative with piperazine under reflux conditions.
Substitution with Pyrrolidine: Finally, the pyrrolidine group is introduced via nucleophilic substitution, where the piperazine derivative reacts with pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoxaline core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield N-oxide derivatives, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.
Scientific Research Applications
2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular pathways and protein interactions.
Medicine: It shows promise in drug discovery, particularly as a candidate for targeting specific receptors or enzymes involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}benzene
- 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine
- 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine
Uniqueness
Compared to similar compounds, 2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness can translate into different biological activities and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7/c1-2-6-17-16(5-1)22-15-19(23-17)26-11-13-27(14-12-26)20-21-8-7-18(24-20)25-9-3-4-10-25/h1-2,5-8,15H,3-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGBTYCHXHGIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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